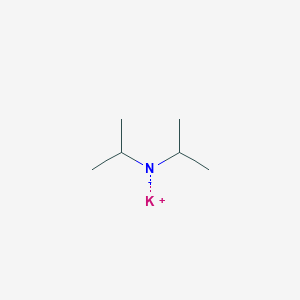
4-苄氧基-2,6-二甲氧基苯甲醛
描述
“4-Benzyloxy-2,6-dimethoxybenzaldehyde” is a chemical compound with the CAS Number: 679428-14-9. It has a molecular weight of 272.3 . The IUPAC name for this compound is 4-(benzyloxy)-2,6-dimethoxybenzaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,6-Dimethoxy-4-hydroxybenzaldehyde, a p-hydroxybenzaldehyde derivative, has been achieved through the Vielsmeyer-Haack reaction .
Molecular Structure Analysis
The linear formula of “4-Benzyloxy-2,6-dimethoxybenzaldehyde” is C16H16O4 . The Inchi Code for this compound is 1S/C16H16O4/c1-18-15-8-13 (9-16 (19-2)14 (15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 .
科学研究应用
晶体结构和分子几何
对邻二甲氧基苯的衍生物,如 4-苄氧基-2,6-二甲氧基苯甲醛的研究表明,环几何形状发生了显著变化。这些变化与角基团诱导键交替 (AGIBA) 的概念一致,该概念影响了 3,4-二甲氧基苯甲醛 (4-甲苯基) 磺酰腙等化合物的晶体和分子结构 (Krygowski 等,1998)。
金属配合物的合成和光学研究
该化合物已被用于金属配合物的合成和光学研究。一项研究重点在于合成 3,4-二甲氧基苯甲醛 [5-(2-羟苯基)-1,3,4-恶二唑-2-基] 腙金属配合物,揭示了它们的结构和光学性质 (Mekkey、Mal 和 Kadhim,2020)。
非线性光学响应和抗氧化性能
一项研究探索了 4-苄氧基苯甲醛 (4BB) 的非线性光学响应、光谱特征和结合活性。这项研究还强调了该分子的抗氧化性能及其与 Tau 蛋白的重要结合,Tau 蛋白对于稳定神经系统的微管很重要 (Anbu 等,2017)。
在天然化合物全合成中的应用
4-苄氧基-2,6-二甲氧基苯甲醛已用于天然存在的化合物的全合成中,如 4′-脱甲基大叶藻醇。这种合成展示了该化合物在创建复杂天然产物中的效用 (Güneş 和 Gören,2007)。
在药物发现中的作用
它作为药物发现中的中间体,如化合物 5-溴-N-(3,4-二甲氧基苄基) 吡啶-2-胺的合成 (Li、Lu、Shen 和 Shi,2012)。
催化应用
它的衍生物已参与催化应用的研究,例如在 Cu(OAc)2 催化的远程苄基 C(sp3)–H 氧官能化中,这是一种环境友好且原子经济的过程 (Jiang 等,2014)。
色谱中的荧光衍生化
衍生自 4-苄氧基-2,6-二甲氧基苯甲醛的化合物已被用作液相色谱中芳香醛的荧光衍生化试剂,表现出高灵敏度和稳定性 (Hara 等,1994)。
液晶性质研究
对含有两个偶氮甲碱单元的亚苄基基分子进行的研究利用了 4-苄氧基-2,6-二甲氧基苯甲醛的衍生物来研究液晶性质和中间相行为 (Jamain 和 Khairuddean,2021)。
真菌中的酶促活性
该化合物已参与对真菌酶促活性的研究,例如对白腐真菌黄腐层孔菌的芳基醇脱氢酶的研究,该研究表明该酶偏好甲氧基取代的环 (Muheim 等,1991)。
安全和危害
属性
IUPAC Name |
2,6-dimethoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-8-13(9-16(19-2)14(15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXRPWCVSRREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404816 | |
| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
679428-14-9 | |
| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)











![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)
![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)